1-Chloro-3-ethoxy-2-fluorobenzene

Descripción general

Descripción

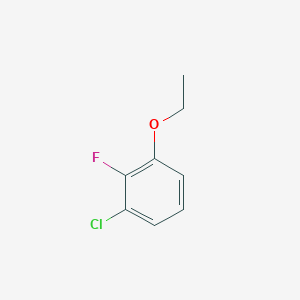

1-Chloro-3-ethoxy-2-fluorobenzene is an organic compound with the molecular formula C8H8ClFO. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a fluorine atom, and an ethoxy group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3-ethoxy-2-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method starts with the nitration of benzene to form nitrobenzene, followed by reduction to aniline. The aniline is then subjected to diazotization and subsequent Sandmeyer reaction to introduce the chlorine and fluorine substituents. Finally, the ethoxy group is introduced via an etherification reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial in industrial settings to maximize efficiency and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions

1-Chloro-3-ethoxy-2-fluorobenzene undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions where the chlorine, fluorine, or ethoxy groups can be replaced by other substituents.

Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by nucleophiles under appropriate conditions.

Oxidation and Reduction: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

Electrophilic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are commonly used.

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are employed.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution with bromine can yield 3-bromo-2-fluoro ethoxybenzene, while oxidation of the ethoxy group can produce 3-chloro-2-fluoro benzaldehyde .

Aplicaciones Científicas De Investigación

1-Chloro-3-ethoxy-2-fluorobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the development of bioactive compounds and pharmaceuticals.

Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific molecular pathways.

Industry: It is utilized in the production of agrochemicals, dyes, and polymers.

Mecanismo De Acción

The mechanism of action of 1-Chloro-3-ethoxy-2-fluorobenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system that can attract electrophiles. The presence of electron-withdrawing groups like chlorine and fluorine affects the reactivity and orientation of the substitution reactions .

Comparación Con Compuestos Similares

Similar Compounds

- 3-Chloro-2-fluoro benzene

- 3-Chloro-2-fluoro toluene

- 3-Chloro-2-fluoro anisole

Uniqueness

1-Chloro-3-ethoxy-2-fluorobenzene is unique due to the presence of the ethoxy group, which imparts different chemical properties compared to its analogs. The ethoxy group can participate in additional reactions, such as oxidation to form aldehydes or acids, making it a versatile intermediate in organic synthesis .

Actividad Biológica

1-Chloro-3-ethoxy-2-fluorobenzene is a halogenated aromatic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a unique structure characterized by the presence of chlorine, fluorine, and an ethoxy group attached to a benzene ring. The molecular formula is and its structural representation can be summarized as follows:

- Chlorine (Cl) : Positioned at the 1-position.

- Ethoxy Group (O-C2H5) : Located at the 3-position.

- Fluorine (F) : Found at the 2-position.

This arrangement contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions at the benzylic position. This allows it to interact with various biological macromolecules, potentially leading to therapeutic effects. The compound may also participate in biochemical pathways such as Suzuki coupling reactions, which are important for forming biphenyls that could exhibit further biological activities.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A comparative study on related compounds showed varying degrees of antibacterial efficacy against different bacterial strains. The findings are summarized in the following table:

| Compound Name | Concentration (mM) | Zone of Inhibition (mm) | Bacterial Species |

|---|---|---|---|

| This compound | 8 | 12 | E. coli |

| 8 | 10 | S. aureus | |

| 7 | 9 | B. subtilis | |

| 6 | 8 | S. epidermidis |

These results suggest that the compound has a promising profile against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis .

Case Studies and Research Findings

A variety of studies have explored the pharmacological properties of halogenated compounds similar to this compound. For example:

- Fluorinated Compounds : Research has highlighted the toxicity and environmental persistence of fluorinated compounds, which can lead to bioaccumulation and adverse health effects .

- Mechanistic Studies : Investigations into the mechanisms by which these compounds interact with cellular processes have revealed their potential as inhibitors of tubulin polymerization, a critical pathway in cancer cell proliferation .

Propiedades

IUPAC Name |

1-chloro-3-ethoxy-2-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWZWISOHCCCJCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.